KadusurainC
Description
KadusurainC is a bioactive lignan isolated from the stems of Kadsura interior A.C. Smith, a plant used in traditional Chinese medicine for its blood-tonic and anti-inflammatory properties . Structurally, it belongs to the dibenzocyclooctadiene lignan family, characterized by a fused tetracyclic core with methoxy and benzodioxole substituents. Its IUPAC name is (5S,6S,7R)-5,6,7,8-Tetrahydro-4-methoxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dimethylnaphtho[2,3-d][1,3]dioxole, as confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS) . Pharmacological studies highlight its anti-cancer, anti-oxidant, and hepatoprotective activities, with mechanisms involving inhibition of NF-κB and MAPK signaling pathways .
Properties
Molecular Formula |
C27H30O8 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(12R,13R,14R)-14,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)27(28)35-26-20-16(9-18-24(26)34-11-31-18)8-14(3)15(4)22(29-5)17-10-19-23(33-12-32-19)25(30-6)21(17)20/h7,9-10,14-15,22H,8,11-12H2,1-6H3/b13-7-/t14-,15-,22-/m1/s1 |
InChI Key |
NZMSDRLWQGQVQB-KZBOBOPZSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1=C2C(=CC3=C1OCO3)C[C@H]([C@H]([C@H](C4=CC5=C(C(=C42)OC)OCO5)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(C(C4=CC5=C(C(=C42)OC)OCO5)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadusurainC involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form this compound. These reactions often require precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of this compound, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: KadusurainC undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
KadusurainC has a wide range of scientific research applications due to its versatile chemical properties. In chemistry, it is used as a reagent for synthesizing complex molecules. In biology, this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules. In medicine, researchers are exploring its therapeutic potential for treating various diseases. Additionally, this compound finds applications in the industry as a catalyst and in the development of new materials.
Mechanism of Action
The mechanism of action of KadusurainC involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or functional outcomes.
Comparison with Similar Compounds
Critical Analysis of Research Limitations
- Structural Elucidation : While this compound’s NMR data are robust , its absolute configuration requires validation via X-ray crystallography or circular dichroism .
- Bioactivity Data : Most studies use in vitro models; in vivo pharmacokinetics and toxicity profiles remain underexplored .
- Comparative Scope: Existing research focuses on Kadsura and Schisandra species; comparisons with non-lignan compounds (e.g., triterpenoids) are lacking .
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